MFCD02371000
Description
MFCD02371000 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. This compound features a bromine and chlorine-substituted phenyl ring bonded to a boronic acid group, conferring unique reactivity in cross-coupling reactions, particularly Suzuki-Miyaura catalysis. Key physicochemical properties include:
- LogP (octanol-water partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity.
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.
Synthesis involves palladium-catalyzed coupling reactions in a tetrahydrofuran (THF)/water system at 75°C for 1.33 hours, utilizing (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate as reagents.
Properties
IUPAC Name |
(E)-3-[5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(2,5-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl3F3N2O2/c22-13-2-5-17(24)18(9-13)29-20(30)11(10-28)7-14-3-6-19(31-14)15-8-12(21(25,26)27)1-4-16(15)23/h1-9H,(H,29,30)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRULOWZGXDUEY-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl3F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02371000 involves several steps, each requiring precise reaction conditions. The initial step typically includes the preparation of the core structure through a series of organic reactions. These reactions often involve the use of catalysts, specific temperatures, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Key parameters such as temperature, pressure, and reaction time are meticulously controlled to ensure consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
MFCD02371000 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Halogenation and nitration are common substitution reactions, using reagents like chlorine or nitric acid under controlled temperatures.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
MFCD02371000 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.
Industry: this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in technology and manufacturing.
Mechanism of Action
The mechanism by which MFCD02371000 exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing various biological processes. Detailed studies have shown that it can modulate signaling pathways, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Similarity Score | Key Distinctions |
|---|---|---|---|---|
| (3-Bromo-5-chlorophenyl)boronic acid | 1072942-45-1 | C₆H₅BBrClO₂ | 0.87 | Identical formula; positional isomerism |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1256347-07-1 | C₆H₄BBrCl₂O₂ | 0.84 | Additional chlorine substituent |
| (2-Bromo-4-fluorophenyl)boronic acid | 1072942-44-0 | C₆H₅BBrFO₂ | 0.79 | Fluorine substitution; reduced steric bulk |
| (5-Bromo-2-chlorophenyl)boronic acid | 1072942-43-9 | C₆H₅BBrClO₂ | 0.76 | Substitution pattern alters electronic density |
Table 2: Physicochemical and Pharmacokinetic Properties
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| Molecular Weight | 235.27 | 235.27 | 269.89 |
| LogP (XLOGP3) | 2.15 | 2.15 | 2.85 |
| Solubility (mg/mL) | 0.24 | 0.18 | 0.09 |
| TPSA (Ų) | 40.46 | 40.46 | 40.46 |
| BBB Permeability | Yes | Yes | No |
| Brenk Alerts | 1 | 1 | 2 |
Key Research Findings
Reactivity in Cross-Coupling : this compound exhibits superior coupling efficiency compared to its dichloro analog (CAS 1256347-07-1) due to reduced steric hindrance from fewer halogen substituents.
Solubility Trade-offs : While the fluorine-substituted analog (CAS 1072942-44-0) has higher solubility (0.31 mg/mL), it shows lower thermal stability in catalytic reactions.
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